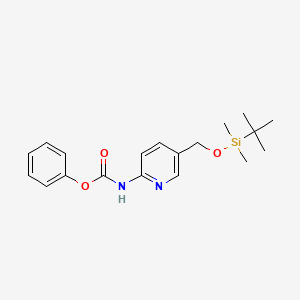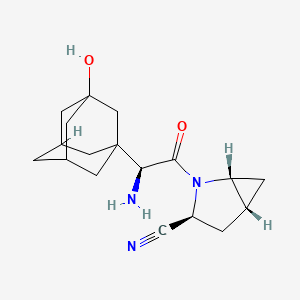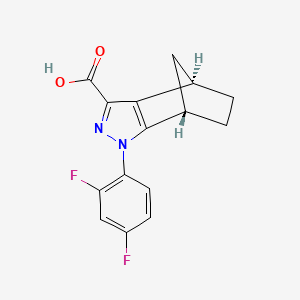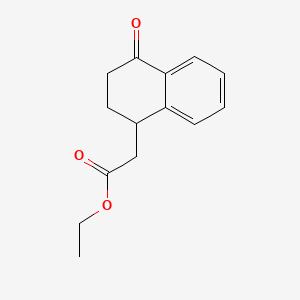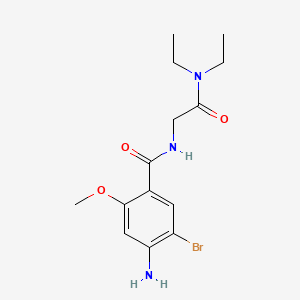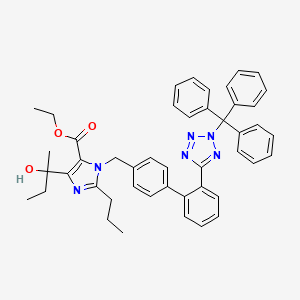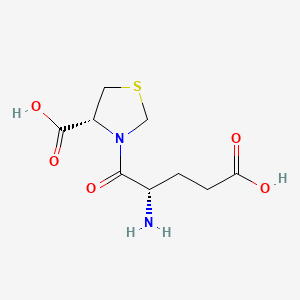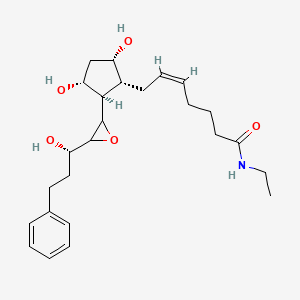
Bimatoprost 13,14-Epoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bimatoprost 13,14-Epoxide is a chemical compound with the molecular formula C25H37NO5 and a molecular weight of 431.56 g/mol . It is a derivative of Bimatoprost, a prostaglandin analog used primarily in ophthalmology for the treatment of glaucoma and ocular hypertension . This compound is often used in analytical method development and validation, as well as in quality control applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bimatoprost 13,14-Epoxide involves the epoxidation of Bimatoprost. The reaction typically employs an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to introduce the epoxide group at the 13,14-position of the Bimatoprost molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is often produced through custom synthesis by pharmaceutical companies specializing in prostaglandin analogs .
Analyse Des Réactions Chimiques
Types of Reactions
Bimatoprost 13,14-Epoxide undergoes various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols or other oxidized derivatives.
Reduction: The epoxide ring can be reduced to form alcohols.
Substitution: The epoxide group can undergo nucleophilic substitution reactions to form different substituted products.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for the initial epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for the reduction of the epoxide ring.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Diols: Formed through oxidation of the epoxide group.
Alcohols: Formed through reduction of the epoxide ring.
Substituted Products: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
Bimatoprost 13,14-Epoxide has a wide range of applications in scientific research:
Chemistry: Used in the development and validation of analytical methods.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as an impurity in the quality control of Bimatoprost formulations.
Industry: Used in the production and quality control of pharmaceutical products containing Bimatoprost.
Mécanisme D'action
The mechanism of action of Bimatoprost 13,14-Epoxide is similar to that of Bimatoprost. It acts on prostaglandin receptors, particularly the prostamide receptors, to exert its effects. The compound enhances the outflow of aqueous humor in the eye, thereby reducing intraocular pressure. This action is primarily mediated through the activation of prostaglandin receptors in the trabecular meshwork and uveoscleral pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bimatoprost: The parent compound, used primarily for glaucoma and ocular hypertension.
Latanoprost: Another prostaglandin analog used for similar indications.
Travoprost: A prostaglandin analog with similar therapeutic applications.
Unoprostone: A prostaglandin analog used in the treatment of glaucoma.
Uniqueness
Bimatoprost 13,14-Epoxide is unique due to the presence of the epoxide group at the 13,14-position, which imparts distinct chemical properties and reactivity compared to its parent compound and other prostaglandin analogs. This uniqueness makes it valuable in analytical method development and quality control applications .
Propriétés
Formule moléculaire |
C25H37NO5 |
|---|---|
Poids moléculaire |
431.6 g/mol |
Nom IUPAC |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[3-[(1S)-1-hydroxy-3-phenylpropyl]oxiran-2-yl]cyclopentyl]-N-ethylhept-5-enamide |
InChI |
InChI=1S/C25H37NO5/c1-2-26-22(30)13-9-4-3-8-12-18-20(28)16-21(29)23(18)25-24(31-25)19(27)15-14-17-10-6-5-7-11-17/h3,5-8,10-11,18-21,23-25,27-29H,2,4,9,12-16H2,1H3,(H,26,30)/b8-3-/t18-,19-,20-,21+,23+,24?,25?/m0/s1 |
Clé InChI |
AUZRKBBJJLRSGR-LWHIELNVSA-N |
SMILES isomérique |
CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1C2C(O2)[C@H](CCC3=CC=CC=C3)O)O)O |
SMILES canonique |
CCNC(=O)CCCC=CCC1C(CC(C1C2C(O2)C(CCC3=CC=CC=C3)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


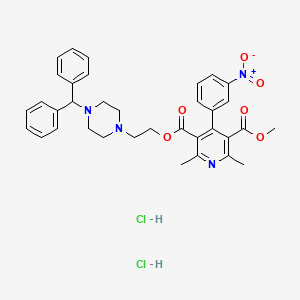
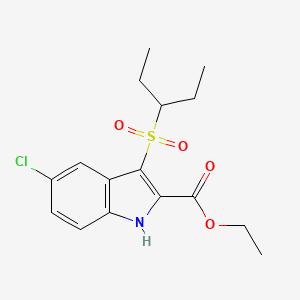

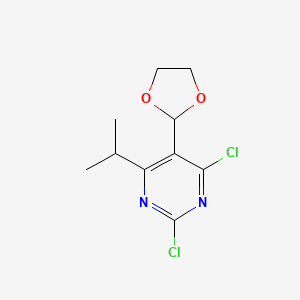
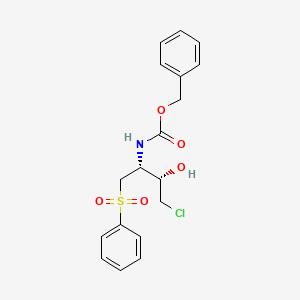
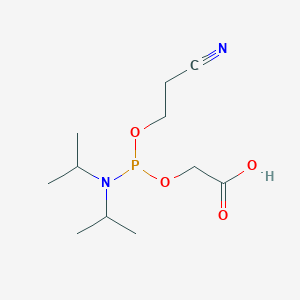
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate](/img/structure/B13852373.png)
